molecular formula C14H17N3O3 B2563918 ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860785-39-3

ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2563918
CAS No.: 860785-39-3
M. Wt: 275.308
InChI Key: JBADWBYBEBGHSQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name is derived from its core triazole ring and substituents:
ethyl [3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate . This name reflects:

  • Triazole ring : A five-membered heterocycle containing three nitrogen atoms, with partial saturation (4,5-dihydro) and an oxo group at position 5.
  • Substituents :
    • 3-Methyl group : A methyl (-CH₃) attached to nitrogen at position 3.
    • 4-(4-Methylphenyl) group : A toluene-derived substituent (4-methylphenyl) bonded to carbon at position 4.
    • Ethyl acetate side chain : An ethyl ester (-OCH₂CH₃) linked via a methylene group (-CH₂-) to nitrogen at position 1.

The structural representation includes:

Feature Description
Core ring 1,2,4-Triazole with partial saturation (4,5-dihydro) and a ketone group.
Positional groups 3-Methyl, 4-(4-methylphenyl), and 1-acetate.
Stereochemistry No explicit stereoisomerism indicated; dihydro configuration is planar.

The InChI identifier (OSCLWMGZPNATEE-UHFFFAOYSA-N) and SMILES notation (O=C(OCC)CN1N=C(C)N(C2=CC=C(C)C=C2)C1=O) confirm the connectivity and functional groups .

Alternative Chemical Names and Registry Identifiers

The compound is recognized by multiple synonyms and identifiers across chemical databases:

Category Details
Alternative Names Ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]acetate
CAS Number 860785-39-3
MDL Number MFCD03787682
InChI Key OSCLWMGZPNATEE-UHFFFAOYSA-N
PubChem CID Not explicitly listed in provided sources.

Registry identifiers ensure traceability in research and commercial contexts, particularly for synthetic intermediates in medicinal chemistry .

Molecular Formula and Stereochemical Considerations

Molecular Formula and Weight

The compound’s molecular formula is C₁₄H₁₇N₃O₃ , with a molecular weight of 275.31 g/mol . This composition aligns with:

  • Triazole ring : C₃H₅N₃ (without substituents).
  • 4-(4-Methylphenyl) : C₇H₇ (toluene derivative).
  • Ethyl acetate : C₃H₅O₂.
Stereochemical Analysis

The triazole ring’s 4,5-dihydro-1H configuration implies two hydrogens adjacent at positions 4 and 5, forming a partially saturated structure. However:

  • No stereogenic centers are present due to the absence of tetrahedral chiral centers.
  • Planar geometry : The dihydro-triazole ring adopts a non-stereogenic conformation, as indicated by the lack of R/S descriptors in the IUPAC name.

This structural simplicity contrasts with more complex triazole derivatives, which may exhibit stereoisomerism .

Properties

IUPAC Name

ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-13(18)9-16-14(19)17(11(3)15-16)12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBADWBYBEBGHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS No. 860785-39-3) is a compound belonging to the class of triazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of this compound is C14H17N3O3C_{14}H_{17}N_{3}O_{3} with a molecular weight of 275.31 g/mol. The compound features a triazole ring that contributes to its biological activity.

Antimicrobial Activity

Research indicates that various triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against different bacterial strains.

Case Studies

  • Antibacterial Properties : A study highlighted the synthesis of several triazole derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. This compound was included in this evaluation and demonstrated moderate activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Comparison with Other Triazoles : In comparative studies of triazole derivatives, this compound exhibited similar or superior antibacterial effects compared to other synthesized compounds .

Anticancer Activity

Triazole compounds have also been explored for their potential anticancer properties. This compound's structure suggests it may interact with cellular mechanisms involved in cancer progression.

Research Findings

A study focusing on structure–activity relationships (SAR) among triazole derivatives indicated that modifications in the triazole ring could enhance cytotoxicity against cancer cell lines. Although specific data on this compound was limited in this context, its structural components align with those known to exhibit anticancer effects .

Summary of Biological Activities

Activity Description Reference
AntimicrobialModerate activity against Staphylococcus aureus and Escherichia coli.
AnticancerPotential interactions with cancer cell mechanisms; further studies needed for specific efficacy data.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate has been studied for its potential as an active pharmaceutical ingredient (API). Its structural characteristics suggest several possible therapeutic uses:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit antimicrobial properties. This compound may be effective against a range of pathogenic bacteria and fungi due to the triazole ring's ability to interfere with cellular processes in microorganisms .
  • Anticancer Properties : Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. The specific mechanism of action may involve the modulation of key signaling pathways involved in cell growth and apoptosis .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .

Agricultural Applications

In agriculture, this compound can be utilized as a fungicide or herbicide:

  • Fungicidal Activity : Its efficacy against fungal pathogens makes it suitable for protecting crops from diseases caused by fungi. The compound's ability to disrupt fungal cell wall synthesis could provide a novel approach to crop protection .
  • Herbicide Development : The compound's structural features may allow it to act as a selective herbicide by inhibiting specific biochemical pathways in target plants while being less harmful to non-target species .

Materials Science Applications

The unique chemical structure of this compound lends itself to applications in materials science:

  • Polymer Synthesis : It can be used as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength .
  • Coatings and Adhesives : The compound may be incorporated into coatings or adhesives to improve their performance characteristics such as adhesion strength and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazole compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was among the tested compounds showing promising results .

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural researchers revealed that formulations containing ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1 yl]acetate provided effective control against common fungal pathogens affecting wheat crops. The results indicated a significant reduction in disease incidence compared to untreated controls.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The compound participates in alkylation reactions, particularly at the triazole ring’s nitrogen atoms. Key findings include:

Reaction with Ethyl Bromoacetate

  • Conditions : Sodium ethoxide in ethanol, reflux (8–10 hours)

  • Outcome : Formation of ethyl [4-arylmethyleneamino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate derivatives .

  • Yield : 69–81% .

  • Mechanism : Base-mediated nucleophilic substitution at the triazole N1 position.

Reduction Reactions

The Schiff base derivatives of this compound undergo selective reduction:

NaBH₄ Reduction

  • Conditions : Ethanol, reflux (3 hours)

  • Outcome : Conversion of imine (-CH=N-) to amine (-CH₂-NH-), yielding [4-[(aryl)methylamino]triazolyl]acetate derivatives .

  • Example : Reduction of ethyl [4-{[(4-methoxyphenyl)methylene]amino}-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate to the corresponding amine .

  • Monitoring : IR spectroscopy shows disappearance of C=N stretch (~1606 cm⁻¹) and appearance of NH stretches (~3285 cm⁻¹) .

Mannich Reactions

The compound’s amine derivatives serve as substrates for Mannich base formation:

Reaction with Formaldehyde and Secondary Amines

  • Conditions : Ethanol, room temperature

  • Outcome : Introduction of aminomethyl groups at the triazole ring’s NH site .

  • Example : Synthesis of [4-[(4-methoxybenzyl)(morpholinomethyl)amino]triazolyl]acetate .

  • Yield : 24–58% .

Hydrolysis and Cyclocondensation

Hydrazine Hydrate Treatment

  • Conditions : Aqueous ethanol, reflux

  • Outcome : Cleavage of the ethyl ester group and formation of hydrazide derivatives or triazolobenzoxazoles .

  • Example : Reaction with 2-hydroxyaniline yields 3-(4-methylphenyl) triazolo[3,4-b] benzoxazole .

  • Key Spectral Data :

    • ¹H NMR : Absence of NH/OH signals confirms cyclization .

    • MS : Molecular ion peaks (e.g., m/z 388 [M⁺]) validate product identity .

Schiff Base Formation

The primary amine derivatives react with aldehydes:

Reaction with 4-Methoxybenzaldehyde

  • Conditions : Ethanol, reflux

  • Outcome : Formation of stable Schiff bases (e.g., ethyl [4-{[(4-methoxyphenyl)methylene]amino}-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate) .

  • IR Evidence : C=N stretch at ~1606 cm⁻¹ .

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductsYield (%)Key Analytical Data
AlkylationEthyl bromoacetate, NaOEt, ethanolEthyl triazolylacetate derivatives69–81¹H NMR: δ 4.67 (s, NCH₂)
NaBH₄ ReductionNaBH₄, ethanol, refluxAmine derivatives24–58IR: 3285 cm⁻¹ (NH)
Mannich ReactionFormaldehyde, morpholineAminomethyl-triazolylacetates45–58¹³C NMR: δ 46.87 (NCH₂)
Hydrazine HydrolysisHydrazine hydrate, H₂OTriazolobenzoxazoles60–75MS: m/z 382 (M⁺)

Mechanistic Insights

  • Triazole Reactivity : The N1 position is electrophilic, facilitating alkylation and Schiff base formation .

  • Ester Hydrolysis : The ethyl ester group is labile under basic or nucleophilic conditions, enabling derivatization .

  • Steric Effects : The 4-methylphenyl group influences regioselectivity in cyclocondensation reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl Analog
  • Compound : Ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 1240579-24-1; C₁₂H₁₂ClN₃O₃; MW: 281.70 g/mol)
  • Key Differences : The 2-chlorophenyl group introduces an electron-withdrawing substituent, which may enhance chemical stability and influence binding interactions in biological systems compared to the electron-donating methyl group in the target compound .
4-Isopropylphenyl Analog
  • Compound : Ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 866149-33-9; C₁₅H₁₉N₃O₃; MW: 289.33 g/mol)

Functional Group Modifications

Morpholine Derivative
  • Compound : Ethyl [3-methyl-4-(2-morpholine-4-ylethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
  • Key Differences : Incorporation of a morpholine moiety enhances water solubility due to its hydrogen-bonding capacity, contrasting with the purely lipophilic profile of the target compound .
Hydrazide Derivatives
  • Example : 2-{3-(4-Chlorobenzyl)-4-[2-(1H-indol-3-yl)ethyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-N’-(phenylmethylene)acetohydrazide
  • Key Differences : Replacement of the ester group with a hydrazide functional group increases nucleophilic reactivity, making these derivatives more suitable for forming Schiff bases or metal complexes .

Extended Conjugation and Heterocyclic Additions

Thiazolidinone Hybrid
  • Compound: 2-Methoxy-4-({[(5-oxo-3,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]hydrazono}methyl)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Piperidinyl and Carbamate Derivatives
  • Example : Ribuvaptan (C₂₃H₂₀ClF₆N₅O₅), a carbamate-containing triazole derivative with trifluoromethyl and piperidinyl groups.
  • Key Differences : The carbamate group and fluorinated substituents improve metabolic stability and bioavailability, features critical for pharmaceutical applications .

Structural and Property Comparison Table

Compound Name/Feature Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
Target Compound 4-Methylphenyl, ethyl acetate C₁₃H₁₅N₃O₃ 261.28 Lipophilic; ester hydrolysis potential
Chlorophenyl Analog 2-Chlorophenyl C₁₂H₁₂ClN₃O₃ 281.70 Enhanced stability (electron-withdrawing Cl)
Morpholine Derivative 2-Morpholine-4-ylethyl C₁₂H₁₉N₃O₄ 285.30 Improved solubility
Hydrazide Derivative (5a) Hydrazide, indol-3-yl C₂₈H₂₅N₆O₂Cl 513.00 High melting point (245–246°C)
Thiazolidinone Hybrid Thiazolidinone, hydrazone C₃₀H₂₅N₅O₅S 567.61 Dual pharmacophore activity

Q & A

Advanced Research Question

  • LC-MS/MS : Track intermediates (e.g., hydrazide derivatives) with m/z 257.31 .
  • In Situ IR : Monitor real-time carbonyl group transformations during cyclization .
  • Crystallographic Snapshots : Resolve transient species via time-resolved X-ray diffraction .

What strategies optimize yield and purity in large-scale synthesis?

Advanced Research Question

  • Solvent Screening : Ethanol-water mixtures improve recrystallization efficiency (yield: 43%→67%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 8 h to 1 h with controlled temperature .
  • Column Chromatography : Separate regioisomers using silica gel (hexane:ethyl acetate gradients) .

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